Pleuromulin, Antibiotic for Culture Media Use Only

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pleuromulin is a tricyclic diterpene antibiotic derived from the basidiomycete fungus Clitopilus passeckerianus. It is primarily used in culture media for its potent antibacterial properties. Pleuromulin inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome, making it effective against a broad spectrum of pathogenic bacteria, including drug-resistant strains .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of pleuromulin involves several steps, starting from the fungal metabolite pleuromutilin. The key steps include:

Oxidation: The oxidation of pleuromutilin to introduce functional groups necessary for further modifications.

Substitution Reactions: Various substitution reactions are employed to modify the pleuromutilin core, enhancing its antibacterial activity.

Hydrogenation: Hydrogenation reactions are used to reduce specific double bonds, stabilizing the molecule.

Industrial Production Methods: Industrial production of pleuromulin typically involves fermentation processes using Clitopilus passeckerianus. The fermentation broth is then subjected to extraction and purification processes to isolate pleuromulin in its active form .

Types of Reactions:

Oxidation: Pleuromulin undergoes oxidation reactions to introduce hydroxyl and carbonyl groups.

Reduction: Reduction reactions are used to convert double bonds into single bonds, enhancing stability.

Substitution: Substitution reactions are employed to introduce various functional groups, improving antibacterial efficacy.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

Substituting Agents: Halogenating agents like chlorine and bromine are used for substitution reactions.

Major Products: The major products formed from these reactions include various pleuromulin derivatives with enhanced antibacterial properties .

科学的研究の応用

Pleuromulin has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying diterpene synthesis and modification.

Biology: Employed in studies of bacterial protein synthesis and ribosomal function.

Medicine: Investigated for its potential use in treating drug-resistant bacterial infections.

Industry: Used in the development of new antibacterial agents and culture media formulations

作用機序

Pleuromulin exerts its antibacterial effects by binding to the peptidyl transferase center of the bacterial ribosome. This binding inhibits the formation of peptide bonds during protein synthesis, effectively halting bacterial growth. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are those related to protein synthesis .

類似化合物との比較

Retapamulin: Another pleuromutilin derivative used for topical bacterial infections.

Lefamulin: A semisynthetic pleuromutilin used for treating community-acquired bacterial pneumonia.

Tiamulin: Used in veterinary medicine for treating respiratory infections in animals.

Uniqueness: Pleuromulin is unique due to its specific binding to the peptidyl transferase center, which provides a distinct mechanism of action compared to other antibiotics. Its effectiveness against drug-resistant bacteria also sets it apart from many other antibacterial agents .

生物活性

Pleuromutilin is a potent antibiotic derived from the fungus Pleurotus mutilus, primarily used in veterinary medicine. Its derivatives have gained attention for their potential in treating infections caused by multidrug-resistant bacteria. This article explores the biological activity of pleuromutilin, focusing on its mechanism of action, antibacterial efficacy, and recent research findings.

Pleuromutilin and its derivatives exert their antibacterial effects by binding to the 50S subunit of bacterial ribosomes, specifically targeting the peptidyl transferase center (PTC) of 23S rRNA. This interaction inhibits protein synthesis by preventing the correct positioning of tRNAs during peptide transfer, effectively halting bacterial growth . The structural characteristics of pleuromutilin are critical for its activity, with modifications at various positions enhancing its potency against resistant strains.

Antibacterial Efficacy

Recent studies have demonstrated that pleuromutilin derivatives exhibit significant antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) for various derivatives have shown promising results:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Pleuromutilin | MRSA | 8 |

| Lefamulin | MRSA | <0.0625 |

| BC-3781 | MRSA | 1 |

| Compound 6d | MRSA | 0.5 |

| Tiamulin | MRSA | 4 |

The table above summarizes the MIC values for several pleuromutilin derivatives against MRSA and highlights their superior efficacy compared to traditional antibiotics like tiamulin .

Case Studies and Clinical Trials

- BC-3781 Clinical Study : A Phase II clinical trial evaluated BC-3781 in patients with acute bacterial skin and skin structure infections caused by Gram-positive pathogens. Results indicated comparable clinical success rates to vancomycin, with BC-3781 demonstrating a lower incidence of drug-related adverse events .

- Lefamulin Trials : Lefamulin has shown high activity against multi-resistant pathogens and is currently undergoing Phase III trials for community-acquired bacterial pneumonia. Its unique binding mode to the ribosomal PTC enhances its selectivity and efficacy .

- Novel Derivatives : Research on alkylamine-linked pleuromutilin analogues revealed variable activity against MRSA, with some compounds exhibiting enhanced action when combined with other antibiotics like doxycycline, indicating potential for combination therapies .

Resistance Development

Pleuromutilins are notable for their low spontaneous mutation frequencies and slow resistance development compared to other antibiotic classes. This characteristic is particularly important given the rising global threat of antibiotic resistance. Studies indicate that while resistant strains can emerge, they are rare and require careful monitoring .

特性

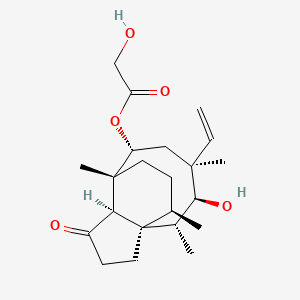

IUPAC Name |

[(1S,2R,3S,4S,6R,7R,8R,12R)-4-ethenyl-3-hydroxy-2,4,7,12-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-hydroxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O5/c1-6-20(4)11-16(27-17(25)12-23)21(5)9-7-13(2)22(14(3)19(20)26)10-8-15(24)18(21)22/h6,13-14,16,18-19,23,26H,1,7-12H2,2-5H3/t13-,14+,16-,18+,19+,20-,21+,22+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBXUHAJXRCCET-BKUNHTPHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(CC(C(C(C13C2C(=O)CC3)C)O)(C)C=C)OC(=O)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2([C@@H](C[C@@]([C@H]([C@@H]([C@@]13[C@H]2C(=O)CC3)C)O)(C)C=C)OC(=O)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。